molecular formula C24H17N3O2S B15099461 (5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15099461
M. Wt: 411.5 g/mol
InChI Key: XOUPFOAQLRQZMX-QNGOZBTKSA-N
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Description

(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted at position 2 with a 3-methylphenyl group and at position 5 with a 3-phenoxybenzylidene moiety. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing both reactivity and biological interactions.

Properties

Molecular Formula

C24H17N3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H17N3O2S/c1-16-7-5-9-18(13-16)22-25-24-27(26-22)23(28)21(30-24)15-17-8-6-12-20(14-17)29-19-10-3-2-4-11-19/h2-15H,1H3/b21-15-

InChI Key

XOUPFOAQLRQZMX-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed by cyclization of an appropriate hydrazine derivative with a nitrile or carboxylic acid derivative.

    Coupling of Aromatic Substituents: The final step involves the coupling of the 3-methylphenyl and 3-phenoxybenzylidene groups to the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Position 2) Substituents (Position 5) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 3-methylphenyl 3-phenoxybenzylidene N/A N/A ~465.5 -
(Z)-2-(4-Chloro-2-...ylidene)phenoxy)-N-(4-chlorophenyl)acetamide (2h) 4-Chlorophenyl 4-Chloro-2-...ylidene 58 224–226 448.86
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) None Furan-2-ylmethylene 61 230–232 219.22
(Z)-5-((3-Hydroxyphenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5e) None (3-Hydroxyphenyl)amino 55 269–271 259.27
(5Z)-5-[(5-Methylfuran-2-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)thiazolotriazolone 3,4,5-Trimethoxyphenyl 5-Methylfuran-2-ylmethylidene N/A N/A 399.42
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Methylphenyl 2-Propoxybenzylidene N/A N/A ~437.5

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 2h) increase melting points (224–226°C) due to enhanced intermolecular interactions .
  • Hydrogen-Bonding Groups: The 3-hydroxyphenylamino group in 5e elevates the melting point to 269–271°C, suggesting strong hydrogen-bonding networks .
  • Heterocyclic Substituents : Furan or thiophene at position 5 (e.g., 2j, 2k) reduces molecular weight and may enhance solubility but lowers thermal stability .

Table 3: Anticancer Activity of Selected Analogues

Compound Name Substituents (Position 5) IC50 (µM) Cancer Cell Line Reference
5-Arylidene-thiazolotriazolones (269a–e) Varied arylidene groups 1.5–8.2 MCF-7, HeLa
Target Compound 3-phenoxybenzylidene N/A N/A -
(Z)-5-(Thiophen-2-ylmethylene)thiazolotriazolone (2k) Thiophen-2-ylmethylene >10 MCF-7

Key Findings :

  • Arylidene vs. Amide Derivatives : 5-Arylidene-thiazolotriazolones (e.g., 269a–e) exhibit superior anticancer activity (IC50 1.5–8.2 µM) compared to amide analogues, likely due to enhanced π-π stacking with biological targets .
  • Heterocyclic Substituents : Thiophene or furan derivatives (e.g., 2j, 2k) show reduced potency (IC50 >10 µM), suggesting aryl groups are critical for activity .
  • Phenoxy Group Potential: The target compound’s 3-phenoxybenzylidene group may improve lipophilicity and membrane permeability, though experimental validation is needed.

Biological Activity

The compound (5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on cytotoxicity, anti-inflammatory effects, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O2SC_{21}H_{19}N_3O_2S with a monoisotopic mass of approximately 377.12 Da. The structure features a thiazole ring fused with a triazole moiety, which is often associated with significant biological activity.

Cytotoxicity

Research has indicated that compounds containing thiazole and triazole structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines.

  • Case Study : A study reported that a related compound demonstrated an IC50 value of 29 μM against the HeLa cell line, indicating significant cytotoxic potential . This suggests that modifications to the thiazole-triazole framework can enhance biological activity.

Anti-inflammatory Activity

Compounds derived from thiazoles have been evaluated for their anti-inflammatory properties. Some derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes, which play critical roles in inflammatory processes.

  • Example : A related compound exhibited an IC50 of 0.77 µM for 5-lipoxygenase and 0.39 µM for cyclooxygenase . This highlights the potential of thiazolo-triazole derivatives in developing anti-inflammatory agents.

Enzyme Inhibition

The ability of these compounds to inhibit specific enzymes can be crucial for therapeutic applications. Aldose reductase inhibition is particularly relevant in diabetes management due to its role in glucose metabolism.

  • Mechanism : The compound may interact with the active site of aldose reductase, leading to reduced enzyme activity. This could provide a pathway for developing treatments for diabetic complications .

Data Summary

Activity Type Target IC50 Value Cell Line/Model
CytotoxicityHeLa29 μMCancer Cell Line
Anti-inflammatory5-Lipoxygenase0.77 µMRat Model
Cyclooxygenase0.39 µMRat Model
Enzyme InhibitionAldose ReductaseNot specifiedEnzymatic Assay

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